molecular formula C18H16ClN3O4 B2844999 Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate CAS No. 931359-14-7

Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate

Cat. No.: B2844999
CAS No.: 931359-14-7
M. Wt: 373.79
InChI Key: SBDLDJQTBHHERA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate core substituted with a chloro group and an amide linkage to a pyridinone moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the chlorination of a benzoic acid derivative, followed by amide formation with the pyridinone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzoates.

Scientific Research Applications

Methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The pathways involved may include signal transduction cascades and metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoates and pyridinone derivatives, such as:

  • Methyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate
  • Ethyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate
  • Propyl 5-chloro-2-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoate

Uniqueness

The uniqueness of Methyl 5-chloro-2-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 5-chloro-2-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-10-6-11(2)22(17(24)14(10)8-20)9-16(23)21-15-5-4-12(19)7-13(15)18(25)26-3/h4-7H,9H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDLDJQTBHHERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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